Risedronate sodium

描述

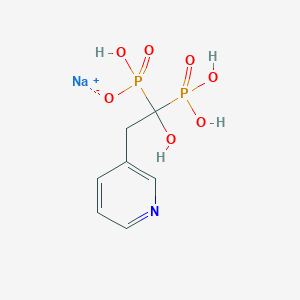

Risedronate sodium is a pyridine-based bisphosphonate compound primarily used as an antiresorptive agent. It is widely employed in the treatment and prevention of osteoporosis, Paget’s disease of bone, and glucocorticoid-induced osteoporosis. The compound works by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

准备方法

Synthetic Routes and Reaction Conditions: Risedronate sodium can be synthesized through various methods. One common approach involves the reaction of 3-pyridylacetic acid with phosphorus trichloride and phosphorous acid in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, followed by neutralization with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of phosphoryl chloride and phosphorous acid in different ratios. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product . Additionally, solvent evaporation techniques and nanoparticle stabilizers such as sodium dodecyl sulfate and polysorbate are employed to enhance the stability and bioavailability of the compound .

化学反应分析

Types of Reactions: Risedronate sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products:

科学研究应用

Indications and Uses

Risedronate sodium is indicated for several conditions:

- Postmenopausal Osteoporosis : Treatment and prevention in women post-menopause to reduce fracture incidence.

- Osteoporosis in Men : Treatment aimed at increasing bone mass.

- Glucocorticoid-Induced Osteoporosis : Prevention and treatment for those on long-term glucocorticoid therapy.

- Paget's Disease of Bone : Treatment to alleviate symptoms and improve bone structure .

Postmenopausal Osteoporosis

Numerous studies have demonstrated that risedronate significantly increases lumbar spine bone density and reduces the incidence of vertebral fractures in postmenopausal women. A meta-analysis of randomized controlled trials showed that risedronate reduces new vertebral fractures by approximately 41% compared to placebo .

Osteoporosis in Men

Risedronate has been shown to be effective in increasing bone mass in men with osteoporosis. Clinical trials indicate that men receiving risedronate experienced significant improvements in bone mineral density (BMD) at various skeletal sites .

Glucocorticoid-Induced Osteoporosis

Patients undergoing glucocorticoid therapy are at high risk for osteoporosis. Risedronate effectively prevents bone loss in these patients, with studies indicating a significant reduction in vertebral fracture risk .

Paget's Disease

In patients with Paget's disease, risedronate has been shown to reduce abnormal bone turnover, alleviate pain, and improve radiological findings. Clinical evidence suggests that it is more effective than etidronate for this condition .

Dosage Guidelines

The recommended dosages for risedronate are as follows:

| Condition | Dosage |

|---|---|

| Postmenopausal Osteoporosis | 5 mg daily or 35 mg weekly |

| Osteoporosis in Men | 35 mg weekly |

| Glucocorticoid-Induced Osteoporosis | 5 mg daily |

| Paget's Disease | 30 mg daily for 2 months |

Patients are advised to take the medication with water on an empty stomach and remain upright for at least 30 minutes post-ingestion to enhance absorption and reduce gastrointestinal side effects .

Case Study 1: Efficacy in Postmenopausal Women

A randomized controlled trial involving 1,500 postmenopausal women showed that those treated with risedronate had a significant reduction in vertebral fractures over three years compared to the placebo group (p < 0.001). The study highlighted improvements in BMD at both lumbar spine and hip sites .

Case Study 2: Paget's Disease Management

In a cohort study of patients with Paget's disease treated with risedronate, over 80% reported a reduction in bone pain after three months of treatment, accompanied by significant radiological improvement noted through imaging studies .

作用机制

Risedronate sodium exerts its effects by binding to hydroxyapatite crystals in bone. Upon bone resorption, the compound is released and taken up by osteoclasts through fluid-phase endocytosis. Inside the osteoclasts, this compound inhibits the enzyme farnesyl pyrophosphate synthase, leading to the disruption of the mevalonate pathway. This inhibition results in decreased osteoclast activity and reduced bone resorption .

相似化合物的比较

Alendronate: Another bisphosphonate used for treating osteoporosis. It has a similar mechanism of action but differs in its chemical structure and potency.

Ibandronate: A bisphosphonate with a longer half-life, allowing for less frequent dosing compared to risedronate sodium.

Zoledronic Acid: A highly potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease

Uniqueness of this compound: this compound is unique due to its high affinity for bone hydroxyapatite and its potent inhibition of bone resorption. It is also known for its favorable safety profile and efficacy in reducing fracture risk in patients with osteoporosis .

生物活性

Risedronate sodium is a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which plays a crucial role in maintaining bone density and strength. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and clinical implications through various studies and data.

This compound's biological activity is primarily attributed to its ability to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme critical for osteoclast function. By inhibiting FPPS, risedronate disrupts the mevalonate pathway, leading to reduced osteoclast survival and activity. This results in decreased bone resorption and turnover. Additionally, risedronate has a high affinity for hydroxyapatite crystals in bone, allowing it to localize effectively at the sites of bone remodeling.

Key Mechanisms:

- Inhibition of Osteoclast Activity: Risedronate reduces the number and activity of osteoclasts, leading to decreased bone resorption.

- Bone Affinity: The compound binds to hydroxyapatite in bone tissue, prolonging its action.

- Reduction of Bone Turnover: Clinical studies indicate that risedronate can decrease markers of bone turnover significantly.

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of this compound in reducing fracture risk among various populations, particularly postmenopausal women and individuals with Paget's disease.

Summary of Clinical Findings:

- Vertebral Fractures: A study demonstrated a 41% reduction in new vertebral fractures over three years among postmenopausal women treated with risedronate compared to placebo (11.3% vs. 16.3%) .

- Nonvertebral Fractures: Risedronate treatment resulted in a 39% reduction in nonvertebral fractures over three years .

- Paget's Disease: In a small cohort study, risedronate normalized alkaline phosphatase levels in 65% of patients with severe Paget's disease after treatment .

Pharmacokinetics

This compound exhibits poor oral bioavailability (approximately 0.5% to 1%) due to its high affinity for calcium ions and rapid renal clearance. However, once absorbed, it preferentially accumulates in bone tissue where it exerts its antiresorptive effects.

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~0.5% - 1% |

| Peak Plasma Concentration (Cmax) | 1-2 hours post-dose |

| Half-life in Bone | Weeks |

| Renal Clearance | Rapid (within 24 hours) |

Case Studies

Case Study 1: Postmenopausal Osteoporosis

A randomized controlled trial involving 2,458 postmenopausal women showed significant increases in bone mineral density (BMD) at the lumbar spine (5.4%) and femoral neck (1.6%) after three years of treatment with risedronate compared to placebo .

Case Study 2: Paget's Disease

An open-label study on patients with severe Paget's disease revealed that after receiving risedronate for 84 days, all participants showed a decrease in pain levels associated with the disease . The normalization of alkaline phosphatase levels indicated effective disease management.

Safety Profile

While risedronate is generally well-tolerated, some adverse effects have been noted, particularly gastrointestinal issues. A pooled analysis indicated that upper gastrointestinal tract adverse events were more frequent among patients treated with risedronate compared to placebo .

属性

CAS 编号 |

115436-72-1 |

|---|---|

分子式 |

C7H11NNaO7P2 |

分子量 |

306.10 g/mol |

IUPAC 名称 |

sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15); |

InChI 键 |

JAROYDNJQWMRAM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

规范 SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

122458-82-6 115436-72-1 |

Pictograms |

Irritant |

相关CAS编号 |

105462-24-6 (Parent) |

同义词 |

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate 2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate 2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate Actonel Atelvia Bisphosphonate Risedronate Sodium risedronate risedronate sodium Risedronate Sodium, Bisphosphonate risedronic acid risedronic acid, monosodium salt Sodium, Bisphosphonate Risedronate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Risedronate sodium?

A1: this compound is a pyridinyl bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone resorption. [, ] This binding interferes with the action of osteoclasts, the cells responsible for bone resorption. [, ]

Q2: How does this compound affect osteoclasts?

A2: While the precise mechanism is not fully elucidated, this compound is thought to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity. [, ] Additionally, it may also directly inhibit osteoclast function by interfering with essential cellular processes required for bone resorption. [, ]

Q3: What are the downstream effects of this compound's action on bone?

A3: By inhibiting osteoclast activity, this compound shifts the balance of bone remodeling towards bone formation, leading to increased bone mineral density and reduced risk of fractures. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C11H14NO7P2Na and a molecular weight of 351.16 g/mol. []

Q5: What spectroscopic techniques have been used to characterize the structure of this compound?

A5: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) have been employed to elucidate the structure of this compound. [] These techniques provide information about the functional groups present in the molecule and their connectivity. []

Q6: Is this compound compatible with food thickeners?

A6: Studies have shown that this compound tablets exhibit compatibility with five commercially available food thickeners for up to 24 hours. [] This finding suggests that these thickeners do not significantly affect the stability or dissolution of the drug.

Q7: Has the stability of this compound been investigated in different formulations?

A7: Yes, research has explored the stability of this compound in various formulations, including tablets and microspheres. [, , , ] These studies aim to identify formulations that provide optimal stability under various storage conditions.

Q8: What is the bioavailability of this compound after oral administration?

A8: this compound exhibits low oral bioavailability, estimated to be less than 0.63%, primarily due to its poor permeability across the gastrointestinal tract. [, ]

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is poorly absorbed from the gastrointestinal tract, with absorption estimated to occur primarily in the upper small intestine. [, ] Once absorbed, it is rapidly distributed to bone, with minimal distribution to other tissues. []

Q10: What is the primary route of elimination for this compound?

A10: this compound is primarily eliminated unchanged in the urine, with a smaller fraction excreted in the feces. []

Q11: What in vitro models have been used to study the effects of this compound?

A11: Canine (D-17) and human (U-2 OS) osteosarcoma cell lines have been used as in vitro models to investigate the cytotoxic effects of this compound alone and in combination with other anticancer agents. [, ]

Q12: What animal models have been employed to evaluate the efficacy of this compound?

A12: Rodent models of osteoporosis, including ovariectomized rats, have been widely used to assess the effects of this compound on bone mineral density, bone turnover markers, and fracture risk. [, , , , ]

Q13: What are the key findings from clinical trials investigating this compound in postmenopausal osteoporosis?

A13: Clinical trials have demonstrated that this compound effectively increases bone mineral density in the lumbar spine and hip, reduces bone turnover markers, and lowers the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. [, , , , , , , , ]

Q14: What analytical techniques are commonly used for the quantification of this compound in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and mass spectrometry (MS), is widely employed for the sensitive and specific quantification of this compound in biological matrices, such as plasma and urine. [, , , ]

Q15: Have any chemiluminescence-based methods been developed for this compound determination?

A15: Yes, a chemiluminescence method based on the enhancement effect of this compound on the cerium(IV)-Ru(bpy)32+ system has been reported for its determination. [] This method offers a sensitive alternative for this compound analysis.

Q16: What factors influence the dissolution rate of this compound tablets?

A16: The dissolution rate of this compound tablets can be affected by factors such as the formulation composition, manufacturing process, and the dissolution medium used (e.g., pH, ionic strength). [, ]

Q17: How does the dissolution rate of this compound tablets relate to its bioavailability?

A17: As a poorly permeable drug, the dissolution rate of this compound tablets plays a crucial role in its absorption and overall bioavailability. [, ] Faster dissolution rates generally lead to improved absorption and higher bioavailability.

Q18: Have any novel drug delivery systems been explored for this compound?

A18: Research has investigated various drug delivery systems for this compound, including mucoadhesive films, microspheres, and nanoparticles. [, , , ] These systems aim to enhance drug solubility, permeability, and/or target drug delivery to bone tissue, ultimately improving its therapeutic efficacy.

Q19: What are the potential advantages of using chitosan nanoparticles for oral delivery of this compound?

A19: Chitosan nanoparticles have shown promise in enhancing the oral bioavailability of this compound. [] Chitosan, a biocompatible and biodegradable polymer, can improve drug solubility, protect it from degradation in the gastrointestinal tract, and enhance its permeation across the intestinal epithelium. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。